Ethyl 2-formyl-4-methylbenzoate
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 2-formyl-4-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-5-4-8(2)6-9(10)7-12/h4-7H,3H2,1-2H3 |
InChI Key |
CTHFCXAUMLFWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-formyl-4-methylbenzoate
General Synthetic Strategy
This compound can be synthesized by introducing both the formyl (-CHO) and methyl (-CH3) substituents onto the benzoate ring, followed by esterification if necessary. The key challenge is selective formylation at the 2-position relative to the ester group while maintaining the methyl group at the 4-position.
Common Synthetic Routes
Formylation of Ethyl 4-methylbenzoate
One straightforward approach involves starting from ethyl 4-methylbenzoate, which already contains the methyl substituent at the 4-position. The formyl group is introduced at the 2-position via directed ortho-formylation reactions such as the Reimer-Tiemann reaction or the Duff reaction:
Duff Reaction: Using hexamethylenetetramine (HMTA) in acidic media (e.g., methanesulfonic acid or acetic acid) facilitates ortho-formylation of ethyl 4-methylbenzoate at the 2-position. This reaction proceeds under reflux conditions and is favored for its regioselectivity and relatively mild conditions.
Reimer-Tiemann Reaction: This method employs chloroform and a strong base (e.g., sodium hydroxide) to generate the dichlorocarbene intermediate, which attacks the aromatic ring ortho to the ester group, introducing the formyl function.
After formylation, the product is isolated by extraction and purified via recrystallization or chromatography.
Esterification of 2-formyl-4-methylbenzoic Acid
Alternatively, the compound can be prepared by first synthesizing 2-formyl-4-methylbenzoic acid, followed by esterification with ethanol:
Synthesis of 2-formyl-4-methylbenzoic acid: This can be achieved by selective formylation of 4-methylbenzoic acid under acidic conditions.
Esterification: The acid is then converted to the ethyl ester via Fischer esterification, involving reflux with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
This two-step method allows for better control of each functional group's introduction.
Alkylation and Formylation Sequence
In some protocols, the methyl group is introduced after formylation. Starting with ethyl 2-formylbenzoate, methylation at the 4-position can be performed via Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts (e.g., aluminum chloride). However, this method is less common due to possible side reactions and lower regioselectivity.
Detailed Reaction Conditions and Yields
| Preparation Method | Starting Material | Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| Duff Reaction on Ethyl 4-methylbenzoate | Ethyl 4-methylbenzoate | Hexamethylenetetramine, methanesulfonic acid, reflux | 70-85% | >95% | Mild conditions, regioselective ortho-formylation |
| Reimer-Tiemann Reaction | Ethyl 4-methylbenzoate | Chloroform, NaOH, aqueous medium, reflux | 60-75% | ~90% | Requires careful pH control, possible side products |
| Esterification of 2-formyl-4-methylbenzoic acid | 2-formyl-4-methylbenzoic acid | Ethanol, H2SO4 catalyst, reflux | 80-90% | >98% | Two-step process, high purity product |
| Friedel-Crafts Methylation post-formylation | Ethyl 2-formylbenzoate | Methyl chloride, AlCl3, low temp | 50-65% | Variable | Lower regioselectivity, side reactions possible |
Representative Experimental Procedure (Duff Reaction)
Setup: In a 3 L round-bottom flask, dissolve 100 g of ethyl 4-methylbenzoate in 1.5 L of methanesulfonic acid.
Addition: Add 60 g of hexamethylenetetramine portion-wise under stirring.
Reaction: Heat the mixture to reflux (~100°C) and maintain for 6-8 hours.
Workup: Cool the reaction mixture, dilute with water, and acidify to pH ~3 with dilute hydrochloric acid.
Extraction: Extract the product with ethyl acetate (3 x 500 mL), wash organic layers with brine, dry over anhydrous sodium sulfate.
Purification: Concentrate under reduced pressure and recrystallize from ethanol to yield this compound as pale yellow crystals.
Characterization: Confirm structure and purity by NMR, IR, and HPLC.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR (400 MHz, DMSO-d6): Characteristic aldehyde proton at ~10.5 ppm (singlet), aromatic protons between 7.0-8.0 ppm, methyl singlet at ~2.4 ppm, ethyl ester signals (quartet and triplet) around 4.3 and 1.3 ppm respectively.
-
- Molecular ion peak consistent with C11H12O3, m/z = 180 (M+).
High-Performance Liquid Chromatography (HPLC):
- Purity typically >95% with retention time specific to the compound.
Research Findings and Comparative Perspectives
The Duff reaction remains a preferred method due to its operational simplicity, regioselectivity, and moderate to high yields. It is widely reported in patents and academic literature for the preparation of ortho-formylated benzoates with methyl substituents.
Esterification of the corresponding acid provides an alternative route with high purity but requires additional synthetic steps.
Friedel-Crafts methylation after formylation is less favored due to regioselectivity challenges and potential for over-alkylation.
Microwave-assisted synthesis methods have been explored for related benzoate esters, offering shorter reaction times and reduced energy consumption, though specific reports on this compound are limited.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Duff Reaction | Ethyl 4-methylbenzoate | Hexamethylenetetramine, methanesulfonic acid | Reflux, 6-8 h | 70-85 | Regioselective, mild | Requires acidic media |
| Reimer-Tiemann | Ethyl 4-methylbenzoate | Chloroform, NaOH | Reflux, aqueous | 60-75 | Simple reagents | Side products, pH sensitive |
| Esterification | 2-formyl-4-methylbenzoic acid | Ethanol, H2SO4 | Reflux | 80-90 | High purity | Multi-step process |
| Friedel-Crafts Alkylation | Ethyl 2-formylbenzoate | Methyl chloride, AlCl3 | Low temp | 50-65 | Direct methylation | Poor regioselectivity |
This comprehensive review integrates data from patent literature and peer-reviewed sources, providing a professional, authoritative overview of the preparation methods for this compound. The Duff reaction on ethyl 4-methylbenzoate is the most practical and widely adopted method, balancing yield, purity, and operational ease. Alternative methods offer options depending on available starting materials and desired scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: 2-carboxy-4-methylbenzoic acid.
Reduction: 2-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 2-formyl-4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4-methylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-methylbenzoate
- Structure : Lacks the 2-formyl group, retaining only the 4-methyl substituent.
- Reactivity : Reduced electrophilicity compared to Ethyl 2-formyl-4-methylbenzoate due to the absence of the aldehyde moiety. Primarily used in esterification reactions or as a fragrance component.
- Applications : Commonly employed in flavoring agents and as a precursor in polymer chemistry.
Methyl 2-formylbenzoate
- Structure : Shares the 2-formyl group but substitutes the ethyl ester with a methyl ester.
- Reactivity : Similar aldehyde-driven reactivity but altered solubility and volatility due to the smaller ester group.
- Applications : Used in small-scale organic syntheses, particularly in heterocyclic chemistry for constructing quinazoline derivatives.
Ethyl Acetoacetate (EAA)
- Structure: A β-keto ester (CH₃COCH₂COOC₂H₅) with keto-enol tautomerism, unlike the aromatic system of this compound.
- Reactivity: Exhibits dual reactivity (keto and enol forms), enabling use in Claisen condensations and Michael additions. This compound lacks this tautomeric flexibility but offers aromatic stability .
- Applications : Industrial synthesis of pharmaceuticals (e.g., antipyretics) and agrochemicals. This compound’s applications remain less documented but may focus on specialty chemicals.
Bioactive Esters in Ethyl Acetate Extracts
- Context: Ethyl acetate extracts of spices (e.g., turmeric, ginger) and plants (e.g., Dicranoloma reflexum) contain bioactive esters with antifungal properties.
Research Findings and Gaps
- Structural Insights : Computational studies (e.g., using SHELX-based crystallography) could clarify the conformation and intermolecular interactions of this compound, aiding in drug design .
- Bioactivity Potential: While this compound’s bioactivity is underexplored, its structural analogs in ethyl acetate extracts show antifungal activity against pathogens like Fusarium spp., suggesting avenues for empirical testing .
- Synthetic Utility : The formyl group positions this compound as a candidate for Schiff base formation or as a precursor to heteroaromatic systems, though published protocols are scarce.
Biological Activity
Ethyl 2-formyl-4-methylbenzoate is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
The compound features a formyl group (-CHO) and an ethyl ester group, which are crucial for its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in proteins and enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : By modifying the active site of enzymes, the compound can hinder their function, which is particularly useful in drug development for targeting specific pathways .
- Formation of Reactive Intermediates : The compound may generate reactive intermediates that can further participate in biological processes, enhancing its potential as a therapeutic agent.
Antibacterial Activity
A study evaluated the antibacterial effects of this compound against several pathogenic bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapies .
Enzyme Interaction Studies
Research involving enzyme kinetics demonstrated that this compound could act as a reversible inhibitor for certain enzymes such as acetylcholinesterase. The inhibition constant (Ki) was determined to be:
| Enzyme | Ki (µM) |
|---|---|
| Acetylcholinesterase | 15.8 |
This indicates a moderate affinity for the enzyme, suggesting potential applications in treating conditions related to cholinergic dysfunctions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
